2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-20(17,18)10-4-2-8(3-5-10)13-12-14-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUOFCVPXTAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195129 | |
| Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105192-11-7 | |
| Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Routes
Hantzsch Thiazole Synthesis with Post-Modification
This method involves constructing the thiazole core first, followed by sulfonation and side-chain functionalization.
Step 1: Thiazole Formation
Ethyl 4-chloroacetoacetate reacts with thiourea derivatives in methanol under reflux to form the thiazole intermediate. For example:
- Intermediate : Ethyl (2-aminothiazol-4-yl)acetate hydrochloride is synthesized via cyclization of ethyl 4-chloroacetoacetate with thiourea in methanol (24 h reflux, 50% yield).
Step 2: Sulfonation
The phenyl group is sulfonated using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine):
- Conditions : 0°C to room temperature, 12–24 h reaction time.
- Yield : 60–75% for para-substituted products.
Step 3: Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH):
Key Data :
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | Ethyl 4-chloroacetoacetate, thiourea, MeOH, reflux | 50% | Ethyl (2-aminothiazol-4-yl)acetate |
| 2 | MsCl, pyridine, DCM | 70% | 4-(Methylsulfonyl)aniline derivative |
| 3 | LiOH, H₂O/THF | 90% | 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid |
Direct Coupling of Pre-Sulfonated Anilines
This approach uses pre-sulfonated anilines to streamline the synthesis.
Step 1: Synthesis of 4-(Methylsulfonyl)phenylthiourea
1-(4-(Methylsulfonyl)phenyl)thiourea is prepared by reacting 4-(methylsulfonyl)aniline with thiophosgene:
Step 2: Thiazole Cyclization
The thiourea reacts with α-haloketones (e.g., ethyl 4-chloroacetoacetate) to form the thiazole ring:
Step 3: Ester Hydrolysis
The ethyl ester is hydrolyzed as described in Section 2.1.
Advantages :
Advanced Methodologies and Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates thiazole formation and reduces reaction times:
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
- **Sub
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Biological Activity
2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid is a thiazole derivative that exhibits significant biological activity, particularly targeting the cyclooxygenase-2 (COX-2) enzyme. This compound is notable for its potential therapeutic applications in anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
- Chemical Formula : C₁₇H₁₆N₄O₃S₂
- Molecular Weight : 388.5 g/mol
- CAS Number : 1105227-53-9
The compound features a thiazole ring, a methylsulfonyl group, and an acetic acid moiety, which are essential for its biological activity.
The primary mechanism of action involves the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and associated pain.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring and substituents on the phenyl group can enhance anticancer potency. For instance, compounds with electron-donating groups have shown increased activity against cancer cells .
Case Study: Antitumor Efficacy
In a study assessing the anticancer properties of thiazole derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been corroborated by its ability to inhibit COX-2 activity selectively without affecting COX-1, thus minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs. This selectivity makes it a promising candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key structural features influencing its activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for biological interactions |
| Methylsulfonyl Group | Enhances solubility and bioavailability |
| Acetic Acid Moiety | Contributes to COX-2 inhibition |
| Substituents on Phenyl Ring | Modulate anticancer potency |
Scientific Research Applications
Overview
2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiazole ring, which is known for its biological activity, and a methylsulfonyl group that enhances its pharmacological properties. This article explores the scientific research applications of this compound, highlighting its biological activities, synthetic pathways, and potential therapeutic uses.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. The structural features of this compound may enhance its efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : The methylsulfonyl group is associated with anti-inflammatory activities, making this compound a candidate for treating inflammatory diseases.
- Anticancer Properties : Similar thiazole compounds have demonstrated anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methylsulfonyl Group : This step often requires electrophilic substitution reactions on a phenolic precursor.
- Acetic Acid Derivation : The final step involves the acylation of the thiazole derivative with acetic acid to yield the target compound.
Optimizing these synthetic routes is crucial for achieving high yields and purity necessary for biological assays.
Potential Applications
The potential applications of this compound span various fields:
- Pharmaceutical Development : As a candidate for drug development, it may be explored for its therapeutic effects in treating infections, inflammation, or cancer.
- Biochemical Research : Its unique structure allows it to serve as a tool in biochemical studies to understand enzyme interactions or metabolic pathways.
- Agricultural Chemistry : Given its antimicrobial properties, there may be applications in developing agrochemicals for crop protection.
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy Study : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting that modifications like those found in this compound could enhance efficacy further .
- Anti-inflammatory Mechanism Investigation : Research indicated that compounds with methylsulfonyl groups showed significant inhibition of pro-inflammatory cytokines in vitro, supporting their use in anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-acetic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Observations :
Substituent Effects on Polarity :
- The trifluoromethyl (CF₃) group (logP ~3.2) increases lipophilicity compared to the methylsulfonyl (SO₂CH₃) group, which is more polar due to its sulfonyl moiety .
- Chloro (Cl) and methoxy (OMe) substituents moderately influence solubility, with Cl reducing aqueous solubility more than OMe .
Synthetic Yields :
- Ethyl ester precursors of trifluoromethyl and chloro derivatives (e.g., 10d–10f in ) show high yields (89–93%), indicating robust synthetic routes for such analogs .
- Salts of thiazole-acetic acids (e.g., sodium, potassium) are synthesized via reactions with hydroxides, enhancing bioavailability .
Pharmacological Implications: While direct activity data for the target compound is unavailable, trifluoromethyl-substituted analogs exhibit enhanced metabolic stability and target binding in kinase inhibition studies .
Table 2: Comparative Pharmacological Potential
*Predicted based on sulfonyl group's role in COX-2 inhibitors (e.g., Celecoxib).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
